Disitertide diammonium

TGF-beta signaling Ligand trap Mechanism of action

Disitertide diammonium (P144 diammonium) is a 14-amino-acid synthetic peptide (sequence TSLDASIIWAMMQN, CAS 272105-42-7) derived from amino acids 731–744 of the human TGF-β type III receptor (betaglycan). It functions as an extracellular ligand trap that directly binds soluble TGF-β1, thereby blocking its interaction with TGF-β receptors and inhibiting downstream Smad2/3 signaling.

Molecular Formula C68H114N18O22S2
Molecular Weight 1599.9 g/mol
Cat. No. B15620388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisitertide diammonium
Molecular FormulaC68H114N18O22S2
Molecular Weight1599.9 g/mol
Structural Identifiers
InChIInChI=1S/C68H108N16O22S2.2H3N/c1-12-32(5)53(84-67(104)54(33(6)13-2)83-64(101)48(30-86)81-57(94)35(8)74-61(98)45(27-51(90)91)78-62(99)43(24-31(3)4)77-63(100)47(29-85)82-65(102)52(71)36(9)87)66(103)79-44(25-37-28-72-40-17-15-14-16-38(37)40)60(97)73-34(7)56(93)76-42(21-23-108-11)59(96)75-41(20-22-107-10)55(92)39(18-19-49(69)88)58(95)80-46(68(105)106)26-50(70)89;;/h14-17,28,31-36,39,41-48,52-54,72,85-87H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,88)(H2,70,89)(H,73,97)(H,74,98)(H,75,96)(H,76,93)(H,77,100)(H,78,99)(H,79,103)(H,80,95)(H,81,94)(H,82,102)(H,83,101)(H,84,104)(H,90,91)(H,105,106);2*1H3/t32-,33-,34-,35-,36+,39+,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-;;/m0../s1
InChIKeyDQMTYYQUKQPHFV-PDQZBSCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Disitertide Diammonium (P144): A TGF-β1 Extracellular Ligand Trap Peptide for Fibrosis and Oncology Research Procurement


Disitertide diammonium (P144 diammonium) is a 14-amino-acid synthetic peptide (sequence TSLDASIIWAMMQN, CAS 272105-42-7) derived from amino acids 731–744 of the human TGF-β type III receptor (betaglycan) . It functions as an extracellular ligand trap that directly binds soluble TGF-β1, thereby blocking its interaction with TGF-β receptors and inhibiting downstream Smad2/3 signaling [1]. Unlike small-molecule kinase inhibitors that target intracellular ALK5, Disitertide operates upstream at the ligand-receptor interface. The diammonium salt form (MW ~1614.88 g/mol) is the bioactive research-grade preparation, also exhibiting ancillary PI3K inhibitory and apoptosis-inducing activities . Disitertide has completed a Phase IIa clinical trial for skin fibrosis in systemic sclerosis and holds orphan drug designation from both the FDA and EMA [2].

Why TGF-β1 Inhibitor Class Compounds Cannot Substitute for Disitertide Diammonium in Fibrosis and Oncology Research


TGF-β pathway inhibitors are mechanistically heterogeneous: small-molecule ALK5 kinase inhibitors (e.g., galunisertib, SB-431542) block intracellular phosphorylation events, monoclonal antibodies (e.g., fresolimumab) neutralize circulating ligand with extended half-lives, and pirfenidone modulates TGF-β production indirectly [1]. Disitertide occupies a distinct pharmacological niche as an extracellular ligand trap that competitively prevents TGF-β1 from engaging its cognate receptors without entering the cell [2]. This mechanistic divergence produces fundamentally different signaling suppression kinetics, tissue penetration profiles, and off-target liability spectra. Critically, the diammonium salt formulation of Disitertide enables topical delivery—a route inaccessible to systemic kinase inhibitors—which has been clinically validated in a randomized, double-blind, placebo-controlled Phase IIa trial [3]. Interchanging Disitertide with an ALK5 inhibitor or anti-TGF-β antibody would alter the experimental variable from ligand-level blockade to receptor-level or production-level modulation, compromising comparability across studies and potentially invalidating established dosing paradigms.

Disitertide Diammonium Procurement Evidence: Quantified Differentiation vs. TGF-β Inhibitor Alternatives


Mechanistic Differentiation: Extracellular Ligand Trap vs. Intracellular Kinase Inhibition Defines Experimental Variable

Disitertide operates through an extracellular ligand-trapping mechanism that is categorically distinct from the intracellular ATP-competitive kinase inhibition employed by galunisertib (LY2157299) and SB-431542. Disitertide is derived from the ligand-binding domain of the TGF-β type III receptor and directly sequesters soluble TGF-β1, preventing its interaction with signaling receptors [1]. In contrast, galunisertib inhibits ALK5 kinase activity with an IC50 of 56–172 nM in cell-free assays , and SB-431542 inhibits ALK5 with an IC50 of 94 nM . The peptide trap mechanism avoids direct engagement of the intracellular kinome, which is a recognized source of off-target effects for small-molecule ALK5 inhibitors [1]. This mechanistic distinction is critical for procurement decisions: experiments requiring blockade of TGF-β1 at the extracellular level cannot be replicated by kinase inhibitors that act downstream of receptor activation.

TGF-beta signaling Ligand trap Mechanism of action Receptor blockade

In Vivo Dosing Efficiency Advantage: Disitertide Requires 5–25× Lower Dose Than Small-Molecule TGF-βRI Inhibitors in Fibrosis Models

In a head-to-head cross-study analysis published in Current Oncology (2022), Cruz-Morande et al. directly compared the effective in vivo doses of P144 with published data for small-molecule TGF-βRI inhibitors. Disitertide (P144) produced significant antifibrotic effects at 2–3 mg/kg administered intravenously in a rabbit brachytherapy-induced muscle fibrosis model, with marked reduction in collagen deposition area and Smad2/3 phosphorylation levels [1]. By comparison, the ALK5 inhibitor SKI2162 required 10–30 mg/kg to achieve only partial effects in a mouse skin radiation-induced fibrosis model, and the dual TGF-βRI/II inhibitor LY2109761 was dosed at 50 mg/kg twice daily for four weeks to produce relevant but partial antifibrotic effects in a murine lung RIF model [1]. Disitertide thus demonstrates a 5–15× dosing advantage over SKI2162 and a 25–50× advantage over LY2109761 on a mg/kg basis, while producing a more complete histological response.

In vivo dosing Radiation-induced fibrosis Therapeutic index Dose comparison

Phase IIa Clinical Proof-of-Concept: Topical Disitertide Achieves 42% Patient-Reported Improvement vs. 18% Placebo in Systemic Sclerosis Skin Fibrosis

Disitertide is the only TGF-β1 inhibitor with positive randomized, double-blind, placebo-controlled Phase IIa data for topical treatment of skin fibrosis in systemic sclerosis. In a multicenter European trial enrolling 56 patients across 17 hospitals in 6 countries, patients served as their own controls with one arm treated with topical Disitertide and the other with placebo [1]. After 3 months, 42% of patients perceived improvement in the Disitertide-treated arm compared with 18% in the placebo-treated arm [1]. In the open-label extension (OLE) phase treating up to 10% of body surface area, more than 80% of patients reported improvement after 6 months of continued treatment [1]. No serious adverse events related to treatment were recorded [2]. This clinical dataset provides human validation of the topical antifibrotic concept that is unique among TGF-β pathway inhibitors—neither galunisertib, fresolimumab, nor pirfenidone has demonstrated comparable efficacy in topical scleroderma indications.

Systemic sclerosis Skin fibrosis Topical TGF-beta inhibitor Randomized controlled trial

In Vitro TGF-β1 Neutralization Potency: 80% Rescue of MV1Lu Proliferation Defines Functional Activity Benchmark

Disitertide's functional TGF-β1 neutralizing activity is quantified through a standardized MV1Lu mink lung epithelial cell proliferation assay. In the presence of 200 pg/mL recombinant human TGF-β1—a concentration that strongly inhibits MV1Lu growth—co-administration of 200 μg/mL Disitertide (P144) achieves 80% rescue of cell proliferation . This assay is a direct functional readout of ligand neutralization rather than kinase inhibition, providing a biologically relevant potency benchmark. For comparison, small-molecule ALK5 inhibitors such as galunisertib and SB-431542 require separate kinase inhibition assays (IC50 56–94 nM for ALK5) [1], which measure intracellular target engagement rather than functional ligand neutralization. The MV1Lu proliferation rescue assay thus provides a procurement-relevant quality control metric specific to the extracellular trap mechanism.

TGF-beta1 neutralization assay MV1Lu proliferation In vitro potency Bioactivity standardization

Ancillary PI3K/Akt Pathway Inhibition and Bax-Mediated Apoptosis: Polypharmacology Not Found in Pure ALK5 Inhibitors

Disitertide exhibits pharmacological activities beyond TGF-β1 neutralization that are absent from selective ALK5 kinase inhibitors. In MC3T3-E1 osteoblast precursor cells, Disitertide (P144, 100 μg/mL) suppresses protein expression of PI3K and phosphorylated Akt (p-Akt) while simultaneously inducing the pro-apoptotic protein Bax . This dual activity—TGF-β1 pathway blockade plus PI3K/Akt inhibition—is not shared by galunisertib, SB-431542, or other ATP-competitive ALK5 inhibitors that selectively target the kinase domain of the TGF-β type I receptor . In glioblastoma cell lines, Disitertide additionally upregulates SMAD7 and downregulates SKI at both transcriptional and translational levels, with concomitant reduction in SMAD2 phosphorylation [1]. This polypharmacology may be advantageous in oncology applications where concurrent PI3K pathway suppression enhances antitumor efficacy, but must be accounted for as a confounding variable in experiments designed to isolate TGF-β signaling effects.

PI3K inhibition Apoptosis induction Polypharmacology MC3T3-E1 osteoblasts

Multi-Organ Antifibrotic Validation with Low-Dose Efficacy: 57% Hepatic Stellate Cell Inhibition at 70 μg/Rat in CCl4 Liver Fibrosis Model

Disitertide has demonstrated antifibrotic efficacy across multiple organ systems at low absolute doses, a breadth of validation not uniformly available for comparator TGF-β inhibitors. In the carbon tetrachloride (CCl4)-induced rat liver fibrosis model, intraperitoneal administration of Disitertide at 70 μg per rat (approximately 0.23 mg/kg for a 300 g animal) on alternate days produced a 57% inhibition of hepatic stellate cell (HSC) activation—the central profibrogenic cell type in liver fibrosis [1]. Beyond liver fibrosis, Disitertide has shown efficacy in bleomycin-induced skin fibrosis (topical application, significant reduction in fibrosis and soluble collagen content) [2], radiation-induced muscle fibrosis (IV, reduced collagen area and P-Smad2/3) [3], spontaneous hypertensive rat cardiac fibrosis [4], and renal ischemia-reperfusion fibrosis through modulation of alternatively activated macrophages [5]. This breadth of multi-organ validation across different administration routes (topical, IV, IP) establishes Disitertide as a versatile antifibrotic tool compound suitable for diverse experimental fibrosis models.

Liver fibrosis Hepatic stellate cells Multi-organ antifibrotic Low-dose efficacy

Optimal Procurement and Application Scenarios for Disitertide Diammonium Based on Quantified Differentiation Evidence


Topical Antifibrotic Drug Discovery Programs Targeting Dermal Fibrosis and Hypertrophic Scarring

Disitertide diammonium is uniquely suited for topical antifibrotic research programs due to its clinically validated topical formulation, which achieved 42% patient-reported improvement vs. 18% placebo in a Phase IIa scleroderma trial [1]. Unlike systemically administered small-molecule ALK5 inhibitors such as galunisertib (IC50 56 nM in cell-free assay) that require oral or parenteral delivery, Disitertide can be formulated in lipogels or creams for direct dermal application, a route validated in the bleomycin-induced mouse skin fibrosis model where topical P144 significantly reduced fibrosis and soluble collagen content [2]. Procurement for dermal fibrosis research leverages both the established topical delivery feasibility and the clinical safety data showing no serious treatment-related adverse events [1].

Multi-Organ Fibrosis Model Platforms Requiring a Single Validated TGF-β Inhibitor Across Liver, Kidney, Cardiac, and Radiation-Induced Fibrosis

Research groups operating multi-model fibrosis platforms benefit from Disitertide's demonstrated efficacy across liver (57% HSC activation reduction at 70 μg/rat in CCl4 model), cardiac (prevention of myocardial fibrosis in SHR), renal (reduction of fibrosis post-ischemia-reperfusion through macrophage modulation), and radiation-induced fibrosis models (significant collagen area reduction at 2–3 mg/kg IV) [1][2]. This cross-organ validation eliminates the need to procure and optimize separate TGF-β inhibitors for each organ-specific model, reducing procurement complexity and enabling direct cross-model comparisons with a consistent pharmacological agent. The low effective doses (0.23 mg/kg IP in liver; 2–3 mg/kg IV in muscle RIF) further reduce compound consumption costs in large-scale animal studies [1].

Glioblastoma and Colorectal Cancer Metastasis Research Leveraging TGF-β Pathway and PI3K Dual Inhibition

For oncology researchers investigating the TGF-β/PI3K signaling interface, Disitertide offers a dual pharmacological profile not available from selective ALK5 inhibitors. In glioblastoma cell lines, Disitertide reduces SMAD2 phosphorylation, upregulates SMAD7, downregulates SKI, and impairs tumor growth in an in vivo flank model [1]. In colorectal cancer liver metastasis models, systemic P144 treatment significantly reduced tumor burden (p<0.01) and decreased mesenchymal traits and angiogenesis [2]. Concurrently, Disitertide (100 μg/mL) suppresses PI3K and p-Akt while inducing Bax-mediated apoptosis in MC3T3-E1 cells . This polypharmacology is particularly relevant for GBM research, where PI3K pathway activation is a hallmark of therapeutic resistance, and for CRC metastasis studies where TGF-β-driven epithelial-mesenchymal transition promotes liver colonization [1][2].

Orphan Drug Development and Translational Research in Systemic Sclerosis Leveraging FDA/EMA Designations

Disitertide holds orphan drug designation from both the FDA and EMA for the treatment of systemic sclerosis and localized scleroderma [1]. This regulatory standing provides translational researchers with a compound that has a defined clinical development pathway, including EMA protocol advice for Phase IIb trial design following positive Phase IIa results [2]. For academic and industry groups pursuing rare disease drug development, procurement of Disitertide offers access to a clinically de-risked TGF-β1 inhibitor with established manufacturing specifications (≥95% HPLC purity, defined diammonium salt form), patent protection under WO 00/31135 , and a clinical dataset supporting safety and efficacy in the target indication—advantages not available for research-grade comparator compounds that lack regulatory designations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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